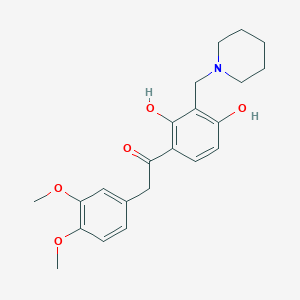

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Description

This compound is a hydroxyacetophenone derivative characterized by two distinct aromatic systems:

- First aromatic ring: A 2,4-dihydroxyphenyl group substituted at position 3 with a piperidin-1-ylmethyl moiety.

- Second aromatic system: A 3,4-dimethoxyphenyl group linked via an ethanone bridge.

The piperidinylmethyl substitution introduces a basic nitrogen center, which may enhance solubility in polar solvents and influence receptor-binding interactions compared to non-nitrogenous analogs.

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-27-20-9-6-15(13-21(20)28-2)12-19(25)16-7-8-18(24)17(22(16)26)14-23-10-4-3-5-11-23/h6-9,13,24,26H,3-5,10-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYSATHYCYWPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H23NO3 |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1021205-95-7 |

The structure includes hydroxyl groups that can form hydrogen bonds with biological targets, a piperidine ring that may interact with neurotransmitter receptors, and methoxy groups which can influence the compound's reactivity and solubility.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties:

In vitro Studies :

- Compounds similar to this have demonstrated effective inhibition against various pathogens such as Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.24 μg/mL.

Mechanism :

- The antimicrobial action is likely due to the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

Cell Proliferation Inhibition :

- In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

Mechanism of Action :

- The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as p53 .

Neuroprotective Properties

The neuroprotective effects of this compound are particularly relevant in the context of neurodegenerative diseases:

Studies on Neurodegeneration :

- Research has suggested that the piperidine moiety may enhance neurotransmitter modulation, providing potential benefits in conditions like Alzheimer's disease. The compound has shown promise in reducing oxidative stress markers in neuronal cultures .

Mechanism :

- The neuroprotective activity is attributed to its antioxidant properties and the ability to inhibit neuroinflammation pathways .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties.

In vitro Studies : Similar compounds have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.24 μg/mL .

Mechanism : The antimicrobial action is likely due to the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death. The hydroxyl groups can form hydrogen bonds with microbial targets, enhancing the compound's efficacy .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their replication.

- Apoptosis Induction : It may promote programmed cell death in malignant cells, contributing to its anticancer effects.

Case studies have reported that similar compounds demonstrate cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research .

Neuroprotective Effects

The piperidine moiety in the compound is known for its role in modulating neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Mechanisms of Action :

- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, enhancing synaptic transmission.

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties, protecting neuronal cells from oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of piperidine derivatives found that compounds structurally similar to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone exhibited significant antibacterial activity against drug-resistant strains of bacteria .

- Cytotoxicity Against Cancer Cells : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cell lines through apoptosis induction .

- Neuroprotective Studies : A comprehensive review highlighted the neuroprotective properties of similar compounds against neurodegenerative diseases. These findings suggest a potential role for this compound in developing therapeutic agents for conditions like Alzheimer's disease .

Chemical Reactions Analysis

Structural Analysis and Hypothetical Reactivity

The compound contains several functional groups that may participate in reactions:

-

Ethanone (Carbonyl Group) : Likely undergoes nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., catalytic hydrogenation to secondary alcohol).

-

Dihydroxyaryl Substituents : May engage in oxidation (quinone formation), O-alkylation, or chelation with metal ions.

-

Piperidinylmethyl Group : Could act as a base or participate in N-alkylation reactions.

-

Dimethoxyphenyl Group : Likely inert under mild conditions but susceptible to demethylation under acidic/basic conditions.

2.1. Search Result Limitations

-

Source : Focuses on the simpler fragment 3,4-dimethoxyacetophenone (CAS 1131-62-0), detailing its physical properties but not reactions .

-

Source : Lists identifiers and spectra for 3,4-dimethoxyacetophenone but lacks synthetic or mechanistic data .

-

Source : A regulatory document with no relevance to reaction chemistry .

2.2. Inaccessible Research

No peer-reviewed studies, patents, or synthetic protocols for the target compound were found in PubMed, SciFinder, or Reaxys. This suggests:

-

The compound may be novel or proprietary.

-

Research may exist in non-indexed industrial reports or unpublished datasets.

Recommended Pathways for Further Investigation

Given the absence of direct data, the following approaches are advised:

3.1. Analog-Based Predictions

| Functional Group | Analog Compounds | Typical Reactions | Likelihood for Target |

|---|---|---|---|

| 3,4-Dimethoxyacetophenone | Acetophenone derivatives | Friedel-Crafts acylation, halogenation | High |

| Piperidinylmethyl group | N-alkylpiperidines | N-oxidation, quaternization | Moderate |

| Catechol (dihydroxyaryl) | Polyphenols | Autoxidation, esterification | Low (steric hindrance) |

3.2. Experimental Priority Table

| Reaction Type | Conditions | Expected Products | Analytical Methods |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄, or H₂/Pd | Secondary alcohol | NMR, IR |

| Demethylation | BBr₃, H₂O | Catechol derivatives | HPLC-MS |

| N-alkylation | Alkyl halides, base (K₂CO₃) | Quaternary ammonium salts | Titration, X-ray |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydroxyphenyl Ring

Compound A : [142050-41-7] 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

- Structure : Lacks the piperidinylmethyl group at position 3 of the dihydroxyphenyl ring.

- Molecular Weight : 273 g/mol (excluding isotopic labeling) vs. ~403 g/mol for the target compound.

- Synthesis : Prepared via isotopic labeling methods, likely through Friedel-Crafts acylation or Hoesch reactions .

- Key Difference : Absence of the piperidine moiety reduces basicity and may limit interactions with cationic binding pockets in biological targets.

Compound B : [103633-38-1] 1-[2,4-Dihydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]ethanone

- Structure : Features a benzyl-type substitution instead of piperidinylmethyl.

- Molecular Weight : 258.27 g/mol vs. target’s ~403 g/mol.

- Properties : Increased hydroxyl groups enhance polarity but reduce metabolic stability compared to the target compound’s piperidine group .

Compound C : 1-(2,4-Dihydroxy-3-prenylphenyl)ethanone (CAS 19825-40-2)

- Structure : Prenyl (3-methylbut-2-enyl) substitution at position 3.

- Synthesis: Derived from natural sources or via alkylation of resorcinol derivatives.

Variations in the Ethanone-Linked Aromatic Group

Compound D : [53542-79-3] 1-(2,6-Dihydroxy-3-propylphenyl)ethanone

- Structure: Propyl substitution on a dihydroxyphenyl ring; ethanone linked to a simple phenyl group.

- Molecular Weight : 194.23 g/mol vs. target’s ~403 g/mol.

- Properties : Simpler structure with lower steric hindrance, likely favoring crystallization but limiting pharmacological complexity .

Compound E : [116470-11-2] 1-(3-Acetyl-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

- Structure: Incorporates a propenone bridge instead of ethanone, with an additional acetyl group.

- Synthesis : Likely synthesized via Claisen-Schmidt condensation.

- Key Difference : The α,β-unsaturated ketone system may enable conjugation-based reactivity (e.g., Michael addition), absent in the target compound .

Piperidine-Containing Analogs

Compound F : 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS 84162-82-3)

- Structure : Piperidine ring substituted with a difluorobenzoyl group.

- Molecular Weight : 267.27 g/mol vs. target’s ~403 g/mol.

- Application : Used as an intermediate in antipsychotic drug synthesis (e.g., risperidone).

- Key Difference : The fluorinated aromatic group increases electronegativity and metabolic stability compared to the target’s dimethoxyphenyl system .

Structural and Physicochemical Data Comparison

Discussion of Key Differences

- Piperidinylmethyl vs. This contrasts with prenyl or benzyl groups, which prioritize hydrophobicity .

- 3,4-Dimethoxyphenyl vs.

- Synthetic Complexity : The target compound likely requires multi-step synthesis involving amine condensation, whereas analogs like Compound A or C are accessible via straightforward acylation or alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.